molecular formula C15H23NO2 B14725181 1-(Dimethylamino)-3-phenylpentan-3-yl acetate CAS No. 5443-32-3

1-(Dimethylamino)-3-phenylpentan-3-yl acetate

Cat. No.: B14725181
CAS No.: 5443-32-3
M. Wt: 249.35 g/mol
InChI Key: FUIVJBYQQVARHT-UHFFFAOYSA-N
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Description

1-(Dimethylamino)-3-phenylpentan-3-yl acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a dimethylamino group, a phenyl group, and an acetate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Dimethylamino)-3-phenylpentan-3-yl acetate can be achieved through several methods. One common approach involves the esterification of 1-(Dimethylamino)-3-phenylpentan-3-ol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the formation of the ester being driven by the removal of water or hydrogen chloride as a byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid can be used to accelerate the esterification reaction. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-(Dimethylamino)-3-phenylpentan-3-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines under basic conditions.

Major Products

    Oxidation: Formation of 1-(Dimethylamino)-3-phenylpentan-3-one or 1-(Dimethylamino)-3-phenylpentanoic acid.

    Reduction: Formation of 1-(Dimethylamino)-3-phenylpentan-3-ol.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

1-(Dimethylamino)-3-phenylpentan-3-yl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Dimethylamino)-3-phenylpentan-3-yl acetate involves its interaction with specific molecular targets. The compound can act as an acetylcholinesterase inhibitor, binding to the active site of the enzyme and preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can affect neurotransmission and muscle contraction.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Dimethylamino)-3-phenylpropan-1-yl acetate
  • 1-(Dimethylamino)-3-phenylbutan-1-yl acetate
  • 1-(Dimethylamino)-3-phenylhexan-1-yl acetate

Uniqueness

1-(Dimethylamino)-3-phenylpentan-3-yl acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the dimethylamino group and the phenyl group in the pentan-3-yl acetate backbone allows for unique interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

5443-32-3

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

[1-(dimethylamino)-3-phenylpentan-3-yl] acetate

InChI

InChI=1S/C15H23NO2/c1-5-15(18-13(2)17,11-12-16(3)4)14-9-7-6-8-10-14/h6-10H,5,11-12H2,1-4H3

InChI Key

FUIVJBYQQVARHT-UHFFFAOYSA-N

Canonical SMILES

CCC(CCN(C)C)(C1=CC=CC=C1)OC(=O)C

Origin of Product

United States

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